N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
CAS No.: 1031650-60-8
Cat. No.: VC6423510
Molecular Formula: C24H18ClN5O2
Molecular Weight: 443.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031650-60-8 |
|---|---|
| Molecular Formula | C24H18ClN5O2 |
| Molecular Weight | 443.89 |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C24H18ClN5O2/c1-14-4-2-6-16(10-14)21-22-27-24(32)19-9-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-3-7-18(25)11-15/h2-12,29H,13H2,1H3,(H,26,31) |
| SMILES | CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl |
Introduction
N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazole-containing quinazoline derivatives. This compound is characterized by its unique structure, which combines a quinazoline moiety with a triazole ring, contributing to its potential biological activities. The compound's IUPAC name reflects its intricate molecular architecture, indicating the presence of multiple functional groups.
Molecular Formula and Weight
-
Molecular Formula: The molecular formula of N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide is reported as C20H17ClN4O2 in some sources, but more accurately, it is C22H21ClN4O2, reflecting variations in reported structures.
-
Molecular Weight: The molecular weight is approximately 380.8 g/mol for the C20H17ClN4O2 formula and about 404.88 g/mol for the C22H21ClN4O2 formula.
Structural Features
The compound features a triazole ring fused to a quinazoline moiety, which is known for its diverse biological activities. This structure is typical of triazoloquinazoline derivatives, which have garnered interest in medicinal chemistry due to their potential applications in treating various diseases.
Synthesis and Chemical Reactions
The synthesis of N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide typically involves several key steps:
-
Triazole Formation: This often involves the use of hydrazine derivatives.
-
Coupling Reactions: Various coupling agents are used to link the chlorobenzyl group to the quinazoline core.
-
Optimization of Conditions: The specific conditions for these reactions, such as temperature and pH, must be carefully controlled to achieve optimal yields.
Biological Activities and Potential Applications
The mechanism of action for N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide is not fully elucidated but is likely related to its interaction with biological targets such as enzymes or receptors involved in neurotransmission or cell signaling pathways. This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures, which are known for their diverse biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume